Cas no 2229572-02-3 (tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate)

tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate
- 2229572-02-3
- tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate
- EN300-1874393
-
- インチ: 1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15(13-21)16-12-20(9-10-23-16)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12H2,1-3H3,(H,19,22)
- InChIKey: PRKYKTXUHXBHMX-UHFFFAOYSA-N
- SMILES: O1CCN(CC2C=CC=CC=2)CC1C(C=O)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 334.18925731g/mol
- 同位素质量: 334.18925731g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 7
- 複雑さ: 416
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 67.9Ų
tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874393-0.1g |
tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |
2229572-02-3 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1874393-0.05g |
tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |
2229572-02-3 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1874393-10.0g |
tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |
2229572-02-3 | 10g |
$5467.0 | 2023-05-23 | ||
Enamine | EN300-1874393-2.5g |
tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |
2229572-02-3 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1874393-5.0g |
tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |
2229572-02-3 | 5g |
$3687.0 | 2023-05-23 | ||
Enamine | EN300-1874393-0.25g |
tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |
2229572-02-3 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1874393-1.0g |
tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |
2229572-02-3 | 1g |
$1272.0 | 2023-05-23 | ||
Enamine | EN300-1874393-5g |
tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |
2229572-02-3 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1874393-1g |
tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |
2229572-02-3 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1874393-0.5g |
tert-butyl N-[1-(4-benzylmorpholin-2-yl)-2-oxoethyl]carbamate |
2229572-02-3 | 0.5g |
$1221.0 | 2023-09-18 |
tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamateに関する追加情報
Introduction to tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate (CAS No. 2229572-02-3)
tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate (CAS No. 2229572-02-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The compound's structure includes a tert-butyl carbamate group, a benzylmorpholine moiety, and a ketone functional group, which collectively contribute to its biological activity and pharmacological properties.
The tert-butyl carbamate group is a common protecting group used in organic synthesis to mask the reactivity of amino groups. This group is particularly useful in the synthesis of peptides and complex molecules, as it can be easily introduced and removed under mild conditions. The presence of this group in tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate suggests that the compound may be a precursor or intermediate in the synthesis of more complex pharmaceutical agents.
The benzylmorpholine moiety is a key structural element that imparts significant biological activity to the compound. Morpholine derivatives are known for their ability to modulate various biological processes, including enzyme activity and receptor binding. The benzyl substituent further enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. Recent studies have shown that compounds containing similar benzylmorpholine scaffolds exhibit potent anti-inflammatory and neuroprotective effects, making them attractive candidates for drug development.
The ketone functional group in tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate adds another layer of complexity to its structure. Ketones are versatile functional groups that can participate in a wide range of chemical reactions, including nucleophilic addition and condensation reactions. In the context of medicinal chemistry, ketones can serve as bioisosteres for other functional groups, such as hydroxyl or amine groups, which can influence the pharmacological properties of the molecule. For instance, ketones can enhance the stability and metabolic resistance of a drug, thereby improving its therapeutic index.
Recent research has focused on the potential therapeutic applications of tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate. Studies have demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has shown promise in neurodegenerative disease models by protecting neurons from oxidative stress and promoting neurogenesis. These findings suggest that tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate could be a valuable lead compound for the development of novel therapeutic agents.
In terms of synthetic accessibility, tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate can be synthesized through a multi-step process involving the formation of the tert-butyl carbamate group, the introduction of the benzylmorpholine moiety, and the final ketone formation step. Each step requires careful optimization to ensure high yields and purity. Advanced synthetic techniques such as transition metal-catalyzed reactions and green chemistry approaches have been employed to improve the efficiency and sustainability of the synthesis process.
The pharmacokinetic properties of tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate have also been investigated. Preclinical studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, which are desirable attributes for a potential drug candidate. However, further studies are needed to fully understand its metabolism and potential interactions with other drugs.
In conclusion, tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate (CAS No. 2229572-02-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive target for further research and development in medicinal chemistry and pharmaceutical science. As ongoing studies continue to uncover new insights into its mechanisms of action and pharmacological properties, it is likely that this compound will play an important role in advancing our understanding of complex biological processes and developing new treatments for various diseases.
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